molecular formula C18H12Cl3NO2 B12528075 2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline CAS No. 835601-98-4

2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline

Cat. No.: B12528075
CAS No.: 835601-98-4
M. Wt: 380.6 g/mol
InChI Key: PIFSEDBXZKSJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline is an organic compound with the molecular formula C12H8Cl3NO. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its three chlorine atoms and phenoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline typically involves the reaction of 5-chloro-2-nitrophenol with 2,4-dichlorophenol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through column chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted phenoxy compounds .

Scientific Research Applications

2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline involves its interaction with specific molecular targets. The compound’s phenoxy groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline is unique due to its specific arrangement of chlorine atoms and phenoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

835601-98-4

Molecular Formula

C18H12Cl3NO2

Molecular Weight

380.6 g/mol

IUPAC Name

2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline

InChI

InChI=1S/C18H12Cl3NO2/c19-11-5-7-15(13(21)9-11)23-17-8-6-12(20)10-18(17)24-16-4-2-1-3-14(16)22/h1-10H,22H2

InChI Key

PIFSEDBXZKSJHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.